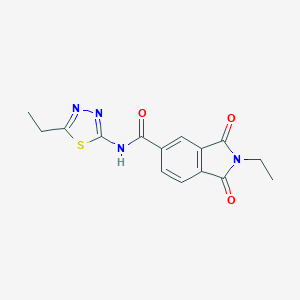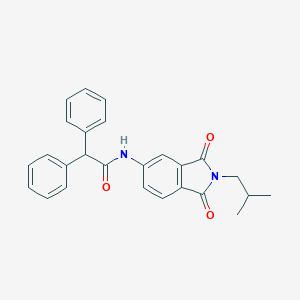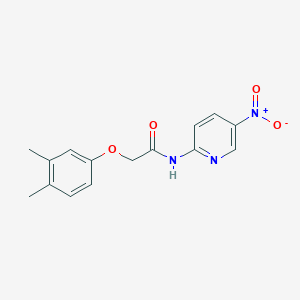![molecular formula C23H18N2O5 B303173 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide](/img/structure/B303173.png)
2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide, also known as MOBA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the benzoxazine family and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is not fully understood, but it is thought to involve the inhibition of several key signaling pathways that are involved in cancer cell growth and survival. 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been shown to inhibit the Akt/mTOR and NF-κB pathways, which are known to be dysregulated in many types of cancer.
Biochemical and Physiological Effects:
2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide in scientific research is its potent anti-cancer activity. This makes it a promising candidate for the development of new cancer treatments. However, there are also some limitations to using 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide in lab experiments. One of the main limitations is its low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide. One area of research is the development of new 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide derivatives with improved solubility and potency. Another area of research is the investigation of 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide's potential use in combination with other anti-cancer agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide and its potential use in the treatment of other diseases beyond cancer.
Synthesemethoden
The synthesis of 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide involves a multi-step process that starts with the reaction of 2-methoxyphenol with phosgene to form 2-methoxyphenyl chloroformate. This intermediate is then reacted with 3-amino-4-oxo-4H-benzoxazine to form the desired 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide product. The synthesis of 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. 2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has been shown to have potent anti-cancer activity against a range of cancer cell lines, including breast, prostate, and lung cancer. It has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and treatment resistance.
Eigenschaften
Produktname |
2-(2-methoxyphenoxy)-N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide |
|---|---|
Molekularformel |
C23H18N2O5 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
2-(2-methoxyphenoxy)-N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C23H18N2O5/c1-28-19-11-4-5-12-20(19)29-14-21(26)24-16-8-6-7-15(13-16)22-25-18-10-3-2-9-17(18)23(27)30-22/h2-13H,14H2,1H3,(H,24,26) |
InChI-Schlüssel |
RYRZXSNWZHIYQX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3 |
Kanonische SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide](/img/structure/B303095.png)
![N-{3-[methyl(3-{[(phenylsulfanyl)acetyl]amino}propyl)amino]propyl}-2-(phenylsulfanyl)acetamide](/img/structure/B303097.png)

![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide](/img/structure/B303100.png)
![2-(2,4-dimethylphenoxy)-N-(5-{[(2,4-dimethylphenoxy)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303101.png)
![2-(phenylsulfanyl)-N-(5-{[(phenylsulfanyl)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303102.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide](/img/structure/B303103.png)


![N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide](/img/structure/B303109.png)
![2-[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303112.png)
